molecular formula C23H23N3O3 B2585658 N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-05-3

N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2585658
CAS RN: 872849-05-3
M. Wt: 389.455
InChI Key: GVOCONLBVVAKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” is a chemical compound with the linear formula C26H23N5O4 . It has a molecular weight of 469.504 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring attached to a pyrrolidine ring through an ethyl bridge, and a benzyl group attached through an oxo-acetamide linkage .

Scientific Research Applications

Antitumor Applications

The synthesis and study of N-aryl(indol-3-yl)glyoxamides, including compounds structurally related to N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, have shown significant antitumor activities. These compounds, particularly those featuring a N-(pyridin-4-yl) moiety, demonstrated potent cytotoxic effects against various human and murine carcinoma cell lines, indicating their potential as antitumor agents (Marchand et al., 2009).

Anticancer Activity

Another area of application is in the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which have been tested for anticancer activity. These studies found potent and selective cytotoxic effects against leukemia cell lines, further highlighting the therapeutic potential of structurally related compounds in cancer treatment (Horishny et al., 2021).

Anxiolytic Properties

Compounds structurally similar to N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide have also been explored for their potential as anxiolytic agents. A study on N-substituted 2-hydroxy and 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides showed significant affinity at the benzodiazepine receptor, indicating promising anxiolytic activity with minimal side effects (Dumoulin et al., 1998).

Synthesis and Characterization

The synthesis and spectroscopic characterization of biologically active derivatives, such as 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, have been optimized, providing a foundation for the development of tubulin inhibitors under preclinical development (Knaack et al., 2001).

Antiprion Activity

The synthesis of benzamide derivatives structurally related to N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has shown promising results in antiprion activity. These compounds exhibited significant inhibition of PrP(Sc) accumulation, suggesting their potential as therapeutic agents against prion disease (Fiorino et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21(25-12-6-7-13-25)16-26-15-19(18-10-4-5-11-20(18)26)22(28)23(29)24-14-17-8-2-1-3-9-17/h1-5,8-11,15H,6-7,12-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOCONLBVVAKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

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